molecular formula C6H10N4O2 B15323938 2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoicacid

2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoicacid

Cat. No.: B15323938
M. Wt: 170.17 g/mol
InChI Key: VCTJZUIPXXEHLS-UHFFFAOYSA-N
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Description

2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is an organic compound that features a tetrazole ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the tetrazole ring can be synthesized via the reaction of hydrazoic acid with nitriles in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Scientific Research Applications

2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the tetrazole ring and the dimethyl groups in 2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid provides a unique combination of steric and electronic effects. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

2,2-dimethyl-3-(2H-tetrazol-5-yl)propanoic acid

InChI

InChI=1S/C6H10N4O2/c1-6(2,5(11)12)3-4-7-9-10-8-4/h3H2,1-2H3,(H,11,12)(H,7,8,9,10)

InChI Key

VCTJZUIPXXEHLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NNN=N1)C(=O)O

Origin of Product

United States

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